1-(3-Chloropyridin-4-YL)cyclopropan-1-amine hydrochloride

Description

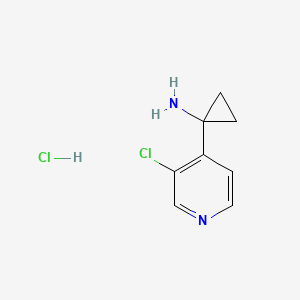

1-(3-Chloropyridin-4-YL)cyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C8H10Cl2N2 and a molecular weight of 205.08 g/mol . This compound is characterized by the presence of a chloropyridine ring attached to a cyclopropane amine group, making it a versatile molecule in various chemical and biological applications.

Properties

Molecular Formula |

C8H10Cl2N2 |

|---|---|

Molecular Weight |

205.08 g/mol |

IUPAC Name |

1-(3-chloropyridin-4-yl)cyclopropan-1-amine;hydrochloride |

InChI |

InChI=1S/C8H9ClN2.ClH/c9-7-5-11-4-1-6(7)8(10)2-3-8;/h1,4-5H,2-3,10H2;1H |

InChI Key |

BWYMPTJRGIJYGU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(C2=C(C=NC=C2)Cl)N.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(3-Chloropyridin-4-YL)cyclopropan-1-amine hydrochloride typically involves the following steps:

Synthetic Routes: The compound can be synthesized through a series of chemical reactions starting from commercially available precursors.

Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure high yield and purity.

Industrial Production: On an industrial scale, the production of this compound may involve continuous flow processes and large-scale reactors to optimize efficiency and cost-effectiveness.

Chemical Reactions Analysis

1-(3-Chloropyridin-4-YL)cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Reactivity and Synthesis

The chemical reactivity of 1-(3-Chloropyridin-4-yl)cyclopropan-1-amine hydrochloride stems from its functional groups. Key reactions include those that optimize yield and purity. The synthesis of this compound involves several key steps, with reaction conditions tailored to optimize yield and purity.

Research indicates that this compound exhibits significant biological activity and has been studied for its potential as an enzyme inhibitor and receptor modulator. Its specific effects on biological pathways depend on its target interactions, which vary across different biological systems. Preliminary studies suggest potential applications in pharmacology, particularly in developing therapeutic agents for neurological disorders. Additionally, compounds of this nature may be useful in the treatment of cancers .

Applications

This compound finds applications in multiple fields, including:

- Medicinal Chemistry: As a building block for synthesizing biologically active molecules.

- Agrochemical Research: In the development of new pesticides and herbicides.

- Materials Science: As a component in synthesizing novel materials with specific properties.

Interaction studies focus on its binding affinity and activity against various biological targets, often employing techniques such as spectroscopy and computational modeling. Such studies are crucial for understanding the therapeutic potential and mechanism of action of this compound.

Structural Analogues

Several compounds share structural similarities with this compound.

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Chloropyridine | Chlorine at position 2 on the pyridine ring | Used primarily in agricultural applications |

| 3-Chloropyridine | Chlorine at position 3 on the pyridine ring | Commonly used in organic synthesis |

| 4-Chloropyridine | Chlorine at position 4 on the pyridine ring | Exhibits different reactivity patterns |

| 1-(6-Chloropyridin-3-yl)cyclopropan-1-amine | Cyclopropane linked to a chlorinated pyridine | Different biological activity due to substitution pattern |

| (R)-1-(6-Chloropyridin-2-yl)ethanamine hydrochloride | Ethanolamine structure instead of cyclopropane | Potentially different pharmacokinetic properties |

Mechanism of Action

The mechanism of action of 1-(3-Chloropyridin-4-YL)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

1-(3-Chloropyridin-4-YL)cyclopropan-1-amine hydrochloride can be compared with other similar compounds to highlight its uniqueness:

Biological Activity

1-(3-Chloropyridin-4-YL)cyclopropan-1-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHClN, with a molecular weight of approximately 187.66 g/mol. The compound features a cyclopropane ring bonded to a chlorinated pyridine moiety, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to bind to various receptors and enzymes, leading to modulation of cellular pathways:

- Anticancer Activity : The compound exhibits potential anticancer properties by inhibiting enzymes involved in cell proliferation. For example, it may interact with the anaplastic lymphoma kinase (ALK), which plays a crucial role in certain types of cancers .

- Antimicrobial Properties : Preliminary studies suggest that this compound may also possess antimicrobial activities, although specific mechanisms remain under investigation.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. A comparison with similar compounds reveals insights into its SAR:

| Compound Name | Structural Characteristics | Biological Activity |

|---|---|---|

| 2-Chloropyridine | Similar pyridine structure | Used in fungicides |

| 3-Chloropyridine | Different substitution pattern | Organic synthesis |

| 4-Chloropyridine | Distinct chemical properties | Varies in reactivity |

The unique substitution pattern of this compound enhances its binding affinity to biological targets compared to its isomers and other pyridine derivatives.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anticancer Studies : Research has shown that the compound can inhibit cell growth in various cancer cell lines. In vitro assays demonstrated significant cytotoxic effects at concentrations ranging from 0.3 to 300 μM, indicating its potential as a lead compound for cancer therapy .

- Enzyme Inhibition : The compound's ability to inhibit specific enzymes has been documented. For instance, it was found to inhibit ALK with an IC value in the low micromolar range, suggesting a potent interaction that could be leveraged for therapeutic applications .

- Pharmacokinetic Properties : Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics, which are essential for developing effective oral therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.